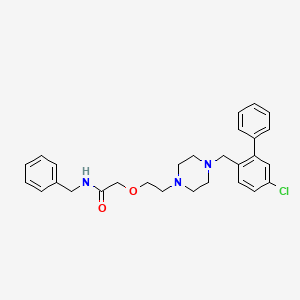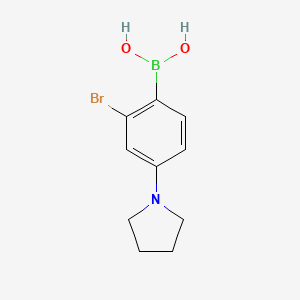
(2-Bromo-4-(pyrrolidin-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a pyrrolidinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, where a brominated phenylboronic acid is reacted with a pyrrolidine derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of automated reactors and optimized reaction conditions ensures high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4-(pyrrolidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Phenylboronic acid.
Substitution: Substituted phenylboronic acids with various functional groups.
Applications De Recherche Scientifique
(2-Bromo-4-(pyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-(pyrrolidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylboronic acid: Similar structure but lacks the pyrrolidinyl group.
2-Bromophenylboronic acid: Similar structure but lacks the pyrrolidinyl group.
(4-(pyrrolidin-1-yl)phenyl)boronic acid: Similar structure but lacks the bromine atom.
Uniqueness
(2-Bromo-4-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of both the bromine atom and the pyrrolidinyl group, which confer distinct reactivity and selectivity in chemical reactions. This combination allows for versatile applications in organic synthesis and enhances its utility in various scientific research fields .
Propriétés
Formule moléculaire |
C10H13BBrNO2 |
|---|---|
Poids moléculaire |
269.93 g/mol |
Nom IUPAC |
(2-bromo-4-pyrrolidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BBrNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2 |
Clé InChI |
HWZWINOAGWJLJL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N2CCCC2)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


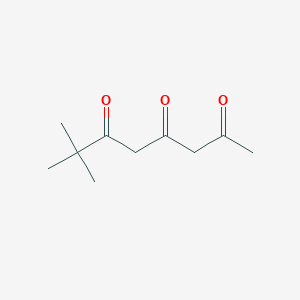
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079889.png)

![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-](/img/structure/B14079915.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)


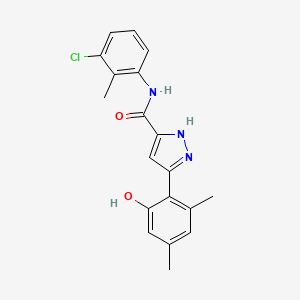
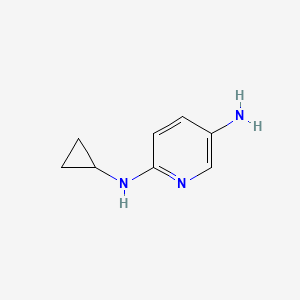
![({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone](/img/structure/B14079962.png)
